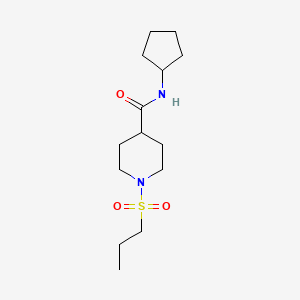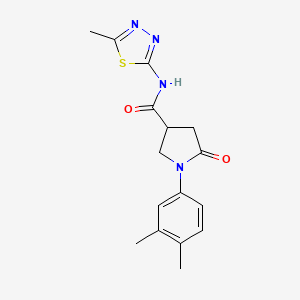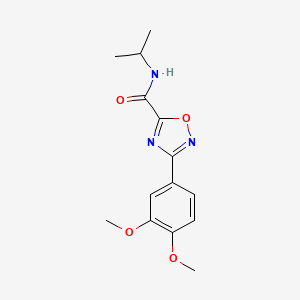
N-cyclopentyl-1-(propylsulfonyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-cyclopentyl-1-(propylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is commonly referred to as CPP-115 and is known for its ability to modulate the activity of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the regulation of GABA levels in the brain, which is why CPP-115 has been investigated for its potential therapeutic applications in a variety of neurological disorders.
Mécanisme D'action
CPP-115 works by inhibiting the activity of N-cyclopentyl-1-(propylsulfonyl)-4-piperidinecarboxamide aminotransferase, which is responsible for breaking down this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, which can have a calming and relaxing effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to modulate this compound levels in the brain. It has been shown to have anxiolytic and anticonvulsant effects in animal models, and has also been investigated for its potential in treating addiction and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-115 is its ability to selectively inhibit N-cyclopentyl-1-(propylsulfonyl)-4-piperidinecarboxamide aminotransferase, without affecting other enzymes in the brain. This makes it a potentially safer and more effective treatment for neurological disorders than other drugs that target this compound receptors. However, one of the limitations of CPP-115 is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain therapeutic levels in the brain.
Orientations Futures
There are several future directions for research on CPP-115. One area of interest is its potential use in treating addiction, particularly cocaine addiction. Animal studies have shown that CPP-115 can reduce cocaine-seeking behavior, and it is currently being investigated in clinical trials as a potential treatment for cocaine addiction.
Another area of interest is its potential use in treating epilepsy. Animal studies have shown that CPP-115 has anticonvulsant effects, and it is currently being investigated in clinical trials as a potential treatment for refractory epilepsy.
Finally, CPP-115 is also being investigated for its potential use in treating anxiety disorders. Animal studies have shown that it has anxiolytic effects, and it is currently being investigated in clinical trials as a potential treatment for generalized anxiety disorder.
In conclusion, CPP-115 is a chemical compound that has been studied extensively in the field of medicinal chemistry for its potential therapeutic applications in a variety of neurological disorders. Its ability to modulate N-cyclopentyl-1-(propylsulfonyl)-4-piperidinecarboxamide levels in the brain makes it a potentially effective treatment for anxiety, epilepsy, addiction, and other disorders that are characterized by overactivity of the brain. While there are still limitations to its use, ongoing research is exploring its potential in a variety of areas, and it is likely to continue to be an important area of study in the future.
Applications De Recherche Scientifique
CPP-115 has been studied extensively in the field of medicinal chemistry for its potential therapeutic applications in a variety of neurological disorders. It has been shown to increase N-cyclopentyl-1-(propylsulfonyl)-4-piperidinecarboxamide levels in the brain, which can have a calming and relaxing effect. This makes it a potential treatment for anxiety, epilepsy, and other disorders that are characterized by overactivity of the brain.
Propriétés
IUPAC Name |
N-cyclopentyl-1-propylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-2-11-20(18,19)16-9-7-12(8-10-16)14(17)15-13-5-3-4-6-13/h12-13H,2-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSXUHMJTOJZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426152.png)
![5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4426155.png)
![4-{[2-(3,4-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4426162.png)
![ethyl {3-oxo-1-[4-(2-phenoxyethoxy)benzoyl]-2-piperazinyl}acetate](/img/structure/B4426167.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-methylbenzamide](/img/structure/B4426181.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B4426196.png)

![4,6-dichloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426209.png)



![N-[4-(dimethylamino)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4426230.png)
![3-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-2-chloro-6-methoxyphenol](/img/structure/B4426235.png)
![N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4426242.png)